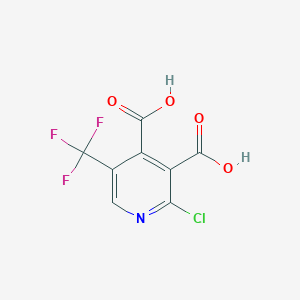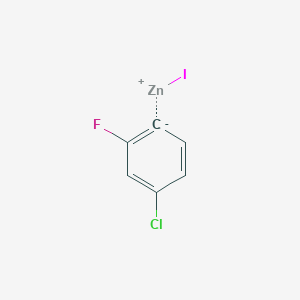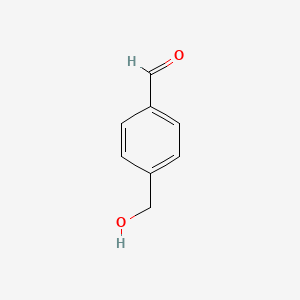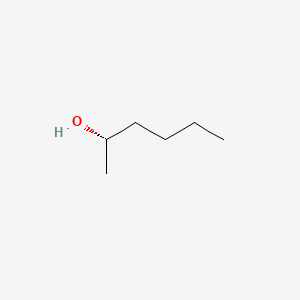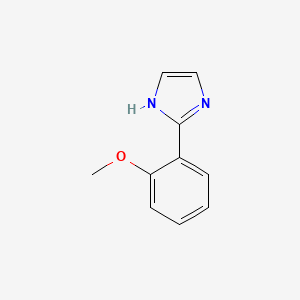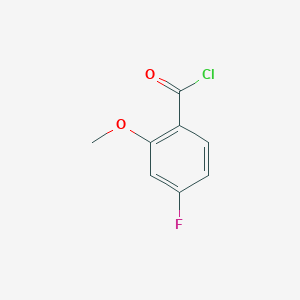
4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline
Descripción general
Descripción
“4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline” is a type of fluorinated quinoline . Fluorinated quinolines have been the subject of numerous research studies due to their potential applications in medicine . They are known for their remarkable biological activity . This compound is a reagent in the preparation of piperazinylquinolines, which are used as breast cancer inhibitors .
Synthesis Analysis
The synthesis of fluorinated quinolines involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular formula of “this compound” is C10H5ClF3N . The molecular weight is 231.602 . The IUPAC Standard InChI is InChI=1S/C10H5ClF3N/c11-8-3-4-15-9-5-6 (10 (12,13)14)1-2-7 (8)9/h1-5H .Chemical Reactions Analysis
Fluorinated quinolines exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 231.602 . The IUPAC Standard InChI is InChI=1S/C10H5ClF3N/c11-8-3-4-15-9-5-6 (10 (12,13)14)1-2-7 (8)9/h1-5H .Mecanismo De Acción
Target of Action
It’s known that quinoline derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Quinoline derivatives are known to be involved in various biochemical pathways depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, often improving their metabolic stability and lipophilicity .
Result of Action
It has been used as a reagent in the preparation of piperazinylquinolines as potential breast cancer inhibitors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline in lab experiments is its high potency and selectivity towards specific targets. This compound has been shown to have strong activity against cancer cells and plant pathogens, making it a potential candidate for developing new drugs and pesticides. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline. One direction is to investigate its potential as a lead compound for developing new drugs and pesticides. By understanding the mechanism of action of this compound, researchers can design more potent and selective analogs with improved pharmacological properties.
Another direction is to explore the use of this compound in material science. This compound has been shown to exhibit interesting optical and electronic properties, making it a potential candidate for developing new materials for various applications.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new drugs and pesticides based on its structure and properties.
Aplicaciones Científicas De Investigación
4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, this compound has been investigated for its potential as an antibacterial and antifungal agent.
In agrochemistry, this compound has been studied for its ability to control plant diseases and pests. Studies have shown that this compound exhibits strong antifungal activity against various plant pathogens, making it a potential candidate for developing new fungicides.
Safety and Hazards
This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . In case of eye contact, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
4-chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF4N/c1-5-2-6-7(12)3-10(11(14,15)16)17-9(6)4-8(5)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFMUTPURRWZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)N=C(C=C2Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



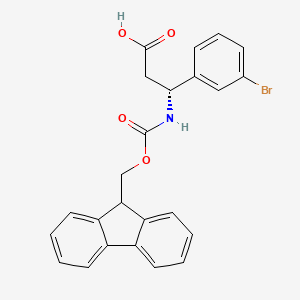
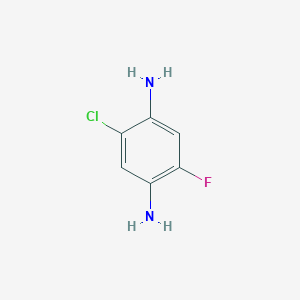
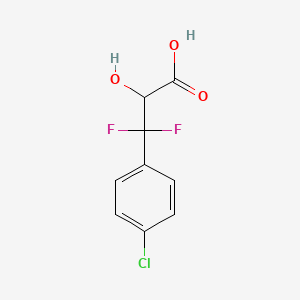
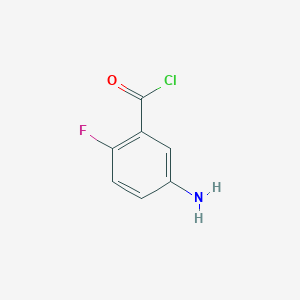

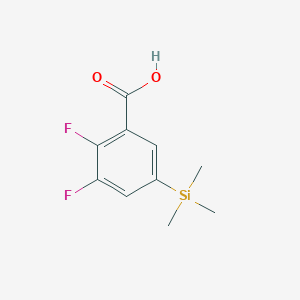
![4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3042156.png)
